N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.94. The purity is usually 95%.
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Scientific Research Applications
Potential Therapeutic Applications and Pharmacological Properties
Naphthylpiperazine derivatives, including compounds structurally related to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, have been studied for their diverse pharmacological properties and potential therapeutic applications. These compounds are often explored for their interactions with various receptors and potential as lead compounds for drug development in treating numerous conditions.
Anticonvulsant Activity : Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives have been synthesized and evaluated for potential anticonvulsant activities. These studies highlight the interest in naphthalene derivatives for their possible use in treating neurological disorders, such as epilepsy (Ghareb et al., 2017).
Anti-Parkinson's Activity : Research into 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for their anti-Parkinson's activity has been conducted, showcasing the potential of naphthalene-based compounds in neuroprotective strategies. These compounds have shown significant activity in free radical scavenging assays and in vivo models, indicating their potential in combating Parkinson's disease and related neurodegenerative conditions (Gomathy et al., 2012).
Antimicrobial and Anticancer Properties : Various derivatives of naphthylpiperazines have been synthesized and assessed for their antimicrobial and anticancer activities. These studies contribute to understanding the multifaceted applications of naphthylpiperazines in treating infections and cancer, highlighting the chemical's versatility in drug development (Mehta et al., 2019).
Cognitive Enhancement : Compounds containing the piperazin-1-yl and naphthalen-2-yl groups have been investigated for their potential to improve cognitive abilities. Research into the effects of these compounds on memory in animal models suggests their possible use in treating cognitive impairments or enhancing memory functions (Li Ming-zhu, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
This compound acts as a ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction.
Pharmacokinetics
It is known that the compound issoluble in DMSO but insoluble in water
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c25-21-6-8-22(9-7-21)28-15-13-27(14-16-28)12-11-26-24(29)18-30-23-10-5-19-3-1-2-4-20(19)17-23/h1-10,17H,11-16,18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIBPLBAMJKLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.